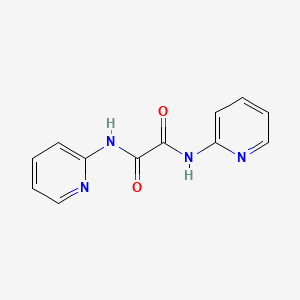

N,N'-Bis(2-pyridyl)oxalamide

Overview

Description

“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.

Synthesis Analysis

The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .Scientific Research Applications

C12H10N4O2 C_{12}H_{10}N_{4}O_{2} C12H10N4O2

, has a variety of applications in different fields of scientific research.Organic Synthesis

N1,N2-Di(pyridin-2-yl)oxalamide: is utilized in organic synthesis due to its ability to act as a ligand in coordination chemistry . Its structure allows it to bind with metals, facilitating the synthesis of complex organic compounds. This is particularly useful in the creation of novel organic materials with potential applications in pharmaceuticals and materials science.

Catalysis

In catalysis, this compound can be used to enhance the rate of chemical reactions. Its unique structure enables it to stabilize transition states and lower activation energies, making it an effective catalyst in various chemical processes .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant. It serves as a precursor for the synthesis of various pharmaceutical agents. Its ability to bind with other molecules makes it a valuable tool for drug design and discovery, aiding in the development of new medications .

Material Science

N1,N2-Di(pyridin-2-yl)oxalamide: has applications in material science, particularly in the development of novel materials with enhanced properties. Its molecular structure can contribute to the creation of materials with specific desired characteristics, such as increased strength or improved electrical conductivity .

Environmental Chemistry

This compound is also used in environmental chemistry to remove heavy metals and other pollutants from water. Its chelating properties allow it to bind with toxic substances, facilitating their extraction and purification from environmental samples .

Analytical Chemistry

In analytical chemistry, N1,N2-Di(pyridin-2-yl)oxalamide is employed as a reagent in various analytical techniques. It can be used to detect and quantify the presence of metal ions in samples, which is crucial for environmental monitoring and quality control in manufacturing processes .

Food Chemistry

Although not directly related to N1,N2-Di(pyridin-2-yl)oxalamide , derivatives of oxalamide compounds are used in food chemistry for flavor profiling and as additives. They contribute to the savory and umami flavors in food products .

Research and Development

Lastly, in the broader field of research and development, this compound is used in the study of chemical reactions and processes. Its properties make it an excellent model compound for theoretical and experimental studies, which can lead to breakthroughs in various scientific disciplines .

Future Directions

The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .

properties

IUPAC Name |

N,N'-dipyridin-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDXMYEDPEYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365654 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1,N2-Di(pyridin-2-yl)oxalamide | |

CAS RN |

20172-97-8 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

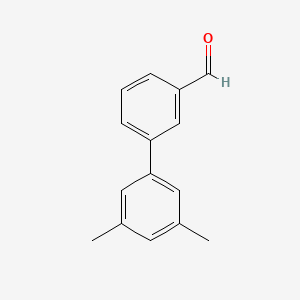

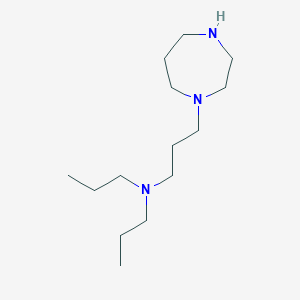

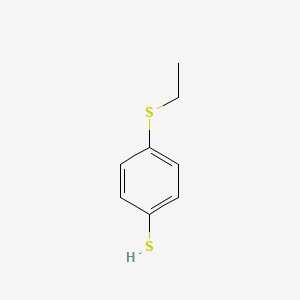

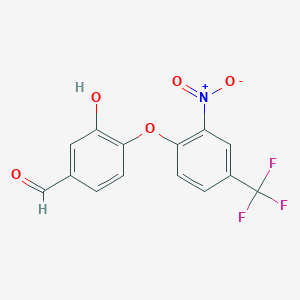

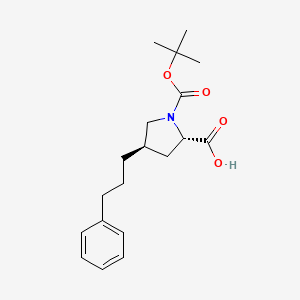

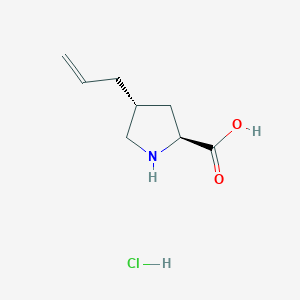

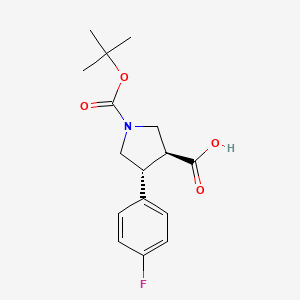

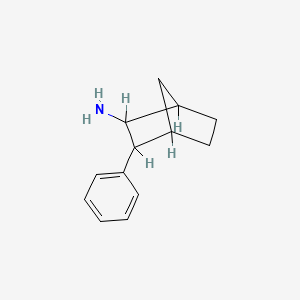

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.